4-{[1-(4-Methylbenzoyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(4-Methylbenzoyl)azetidin-3-yl]oxy}pyridine is an organic compound that features a pyridine ring substituted with an azetidine moiety linked to a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Methylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the 4-Methylbenzoyl Group: This step involves the acylation of the azetidine ring with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine: The final step involves the coupling of the azetidine derivative with a pyridine ring, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Methylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the azetidine or pyridine rings.
Reduction: Reduced forms of the azetidine or benzoyl groups.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-{[1-(4-Methylbenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-{[1-(4-Methylbenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine
- 4-{[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine
Uniqueness
4-{[1-(4-Methylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to the specific positioning of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(4-methylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C16H16N2O2/c1-12-2-4-13(5-3-12)16(19)18-10-15(11-18)20-14-6-8-17-9-7-14/h2-9,15H,10-11H2,1H3 |
InChI Key |
KHAQYRRNFZYZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC=NC=C3 |
Origin of Product |
United States |
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